Pyrrolomycin C
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Overview
Description
Pyrrolomycin C is a member of the pyrrolomycin family, which are natural antibiotics produced by various Streptomyces species . These compounds are known for their potent antimicrobial properties, particularly against Gram-positive bacteria . This compound is characterized by its unique structure, which includes a pyrrole ring connected to a benzene ring via a carbonyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolomycin C can be synthesized through a series of chemical reactions involving halogenation and cyclization processes . The synthetic route typically starts with the halogenation of a benzene derivative, followed by the formation of the pyrrole ring through cyclization reactions .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces species . The bacteria are cultured in a nutrient-rich medium, and the compound is extracted and purified from the fermentation broth . Optimization of fermentation conditions, such as pH, temperature, and nutrient composition, is crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions: Pyrrolomycin C undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce additional halogen atoms to the pyrrole or benzene rings using reagents like chlorine or bromine.
Major Products: The major products formed from these reactions include various halogenated derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Pyrrolomycin C has a wide range of scientific research applications due to its potent antimicrobial properties .
Chemistry: In chemistry, this compound is used as a model compound for studying halogenation and cyclization reactions .
Biology: In biological research, it serves as a tool for investigating bacterial resistance mechanisms and the role of efflux pumps in antibiotic resistance .
Medicine: In medicine, this compound is being explored for its potential as a new antibiotic to combat multidrug-resistant bacterial infections . Its ability to disrupt bacterial cell membranes makes it a promising candidate for further development .
Industry: In the industrial sector, this compound is used in the development of new antimicrobial coatings and materials .
Mechanism of Action
Pyrrolomycin C exerts its antimicrobial effects by depolarizing bacterial cell membranes . It acts as a protonophore, disrupting the proton gradient across the membrane and uncoupling oxidative phosphorylation . This leads to the collapse of the membrane potential and ultimately results in bacterial cell death . The compound targets the bacterial cell membrane, making it effective against a broad range of bacterial species .
Comparison with Similar Compounds
Pyrrolomycin D: Similar to pyrrolomycin C but with an additional chlorine atom, making it more potent against Gram-positive bacteria.
Pyoluteorin: Another halogenated antibiotic produced by Pseudomonas species, but with a different structure and mechanism of action.
Pentabromopseudilin: A brominated antibiotic with similar antimicrobial properties but different chemical structure.
Uniqueness: this compound is unique due to its specific structure, which includes a pyrrole ring connected to a benzene ring via a carbonyl group . This structure is responsible for its potent antimicrobial activity and its ability to disrupt bacterial cell membranes .
Properties
CAS No. |
81910-06-7 |
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Molecular Formula |
C11H5Cl4NO2 |
Molecular Weight |
325 g/mol |
IUPAC Name |
(3,5-dichloro-2-hydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C11H5Cl4NO2/c12-4-1-5(9(17)6(13)2-4)10(18)8-3-7(14)11(15)16-8/h1-3,16-17H |
InChI Key |
WEZZHODHNYWVJY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl)Cl |
Synonyms |
pyrrolomycin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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